Methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate
Description
Methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate is a phenylacetic acid derivative featuring a hydroxyl group at the α-carbon and a 3-(methoxymethyl)phenyl substituent. The methoxymethyl group at the phenyl ring’s 3-position distinguishes it from similar esters, influencing its electronic, steric, and solubility properties. Such compounds are often intermediates in synthesizing bioactive molecules or nanomaterials .
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-[3-(methoxymethyl)phenyl]acetate |
InChI |
InChI=1S/C11H14O4/c1-14-7-8-4-3-5-9(6-8)10(12)11(13)15-2/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
TZXINXPKBDKADC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate typically involves the esterification of 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Methyl 2-oxo-2-(3-(methoxymethyl)phenyl)acetate.
Reduction: Methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)ethanol.
Substitution: Methyl 2-hydroxy-2-(3-(substituted)phenyl)acetate.
Scientific Research Applications
Methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and esterification.
Industry: The compound can be used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol.
Oxidative Pathways: The hydroxy group can undergo oxidation to form reactive intermediates that participate in further chemical transformations.
Substitution Reactions: The methoxymethyl group can be replaced by other functional groups through nucleophilic substitution, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Functional Group Variations on the Phenyl Ring
Key structural analogs differ in substituent type and position on the phenyl ring, impacting reactivity and applications:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxymethyl group (-OCH₂) in the target compound is electron-donating, enhancing ester stability compared to electron-withdrawing groups like -CF₃ .
- Polarity and Solubility : Hydroxyl substituents (e.g., 3-hydroxyphenyl analog) increase water solubility, whereas methoxymethyl or trifluoromethyl groups improve lipid membrane permeability .
Ester Group Modifications
Variations in the ester moiety (e.g., methyl vs. ethyl) and adjacent functional groups influence reactivity and applications:
Key Observations :
Biological Activity
Methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate, a compound with the chemical formula C11H14O4, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
- Molecular Formula : C11H14O4
- Molecular Weight : 226.23 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Activity
Research shows that this compound has notable antimicrobial effects against a range of pathogens, including bacteria and fungi. Its efficacy is particularly pronounced against Gram-positive bacteria.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
3. Cytotoxicity
Cytotoxicity assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. The compound's IC50 values indicate its potential as an anticancer agent.
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| HeLa | 30.5 | |
| MCF-7 | 28.9 | |
| A549 | 32.1 |
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The compound donates electrons to neutralize free radicals, thereby protecting cells from oxidative damage.
- Antimicrobial Mechanism : It disrupts cell membrane integrity in bacteria and fungi, leading to cell lysis.
- Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on HeLa and MCF-7 cells showed a dose-dependent inhibition of cell proliferation. The results indicated that at concentrations above 25 μM, significant cytotoxic effects were observed.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated effective inhibition comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate, and what reaction conditions are critical for high yield?
- Methodology : The synthesis typically involves multi-step reactions starting with intermediates like 2-methoxybenzoic acid. Key steps include esterification with ethylene glycol under acidic conditions, followed by etherification with phenoxyethanol derivatives . Critical parameters include temperature control (60–80°C for esterification) and stoichiometric ratios (e.g., 1:1.2 for acid-to-alcohol ratios) to minimize side products. Anhydrous conditions and catalysts like sulfuric acid are essential for ester formation .
- Characterization : Post-synthesis purification employs techniques such as column chromatography (Cyclohexyl-β or Chiralpak IA columns) and GC analysis to isolate stereoisomers .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- NMR : H and C NMR are used to confirm the presence of hydroxyl, methoxy, and ester groups. For example, the methoxymethyl group appears as a singlet at δ 3.3–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+Na] at 265.1054 for CHO) .
- IR Spectroscopy : Peaks at 1720 cm (ester C=O) and 3400 cm (hydroxyl O-H) confirm functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE Requirements :
- Gloves : Nitrile or neoprene gloves inspected for integrity before use .
- Respiratory Protection : NIOSH-approved masks if aerosolization is possible during synthesis .
- Body Protection : Chemical-resistant suits (e.g., Tyvek) for bulk handling .
- First Aid : Immediate decontamination with water for skin contact; artificial respiration if inhaled .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products like oxidized or reduced derivatives?
- Contradiction Analysis : Discrepancies in yield often arise from competing oxidation/reduction pathways. For example, using LiAlH for ester reduction may over-reduce the hydroxyl group. Mitigation strategies include:
- Temperature Modulation : Lowering reaction temperatures (e.g., 0–5°C) during reduction steps .
- Protecting Groups : Introducing tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during esterification .
- Monitoring Tools : In-situ FTIR or HPLC tracking of intermediate formation .
Q. What strategies resolve stereochemical ambiguities in NMR data for derivatives of this compound?
- Chiral Resolution : Use of chiral columns (e.g., CP-Chirasil-Dex CB) to separate enantiomers, followed by polarimetry ([α] values) .
- NOE Experiments : Nuclear Overhauser effect spectroscopy identifies spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict H NMR shifts and validate assignments .
Q. How do the physicochemical properties of this compound influence its application in drug delivery systems?
- Solubility & Stability :
- LogP : Calculated logP ~1.2 indicates moderate lipophilicity, suitable for lipid-based nanoparticles .
- Hydrolysis Sensitivity : Ester groups hydrolyze at pH >8, necessitating pH-controlled formulations .
Q. What advanced techniques are used to study the compound’s interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) to enzymes like hydrolases .
- Molecular Docking : AutoDock Vina simulations predict binding poses in the active site of cytochrome P450 isoforms .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
